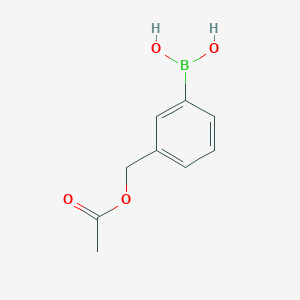

3-(Acetoxymethyl)phenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[3-(acetyloxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO4/c1-7(11)14-6-8-3-2-4-9(5-8)10(12)13/h2-5,12-13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCOMVLYGHIHVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674536 | |

| Record name | {3-[(Acetyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935701-04-5 | |

| Record name | {3-[(Acetyloxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 3 Acetoxymethyl Phenylboronic Acid

Synthetic Methodologies for Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The methods for their synthesis are diverse, each offering distinct advantages.

Palladium-catalyzed borylation reactions have become a preferred method for creating carbon-boron bonds, offering high functional group tolerance. nih.govresearchgate.net This strategy typically involves the coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B2pin2), in the presence of a palladium catalyst and a suitable ligand. researchgate.netnih.gov The reaction's efficiency is highly dependent on the choice of catalyst, ligand, solvent, and base. nih.govnih.gov Common catalysts include palladium(II) acetate (B1210297) and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II). nih.gov While effective, a drawback of using B2pin2 can be the cost of the reagent. nih.govupenn.edu More atom-economical boron sources like pinacolborane and tetrahydroxydiboron (B82485) have been developed as alternatives. nih.govupenn.eduacs.org

A classic and widely used method for synthesizing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by hydrolysis. nih.govgoogle.comnih.gov The Grignard reagent, formed from an aryl halide and magnesium, acts as a nucleophile, attacking the boron atom of the borate ester. google.com While this method is cost-effective, its application can be limited by the high reactivity of the Grignard reagent, which may not be compatible with certain functional groups. google.com The reaction is typically conducted at low temperatures to avoid side reactions. google.com

Directed ortho-metalation (DoM) provides a powerful tool for the regioselective synthesis of substituted arylboronic acids. organic-chemistry.orgwikipedia.org This technique utilizes a directing metalation group (DMG) on the aromatic ring, which chelates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. organic-chemistry.orgwikipedia.orgbaranlab.org The resulting aryllithium species is then quenched with a borate ester to form the boronic acid after hydrolysis. wikipedia.org Transmetalation is another route where an organometallic compound, such as an arylsilane or arylstannane, transfers its aryl group to a boron halide. nih.gov

Flow chemistry has emerged as a valuable technique for boronic acid synthesis, offering enhanced safety, scalability, and control over reaction parameters. acs.orgorganic-chemistry.orgdatapdf.comacs.org In a flow system, reactants are continuously passed through a reactor, allowing for precise management of temperature and reaction time, which can suppress side reactions often encountered in batch processes. acs.orgdatapdf.com This methodology is particularly advantageous for reactions involving unstable intermediates, such as organolithium species, and can lead to higher yields and purity of the desired boronic acid. acs.orgorganic-chemistry.orgdatapdf.com

Precursor Compounds and Reaction Conditions for 3-(Acetoxymethyl)phenylboronic Acid Synthesis

The synthesis of this compound typically begins with a commercially available precursor, which is then chemically modified.

A common starting material is 3-bromobenzyl alcohol. The synthesis generally proceeds in two main steps:

Protection of the alcohol: The hydroxyl group of 3-bromobenzyl alcohol is protected as an acetate ester to prevent it from reacting in the subsequent borylation step. This is typically achieved by reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride in the presence of a base.

Formation of the boronic acid: The resulting 3-bromobenzyl acetate is then converted to the corresponding boronic acid. This can be accomplished through a Grignard reaction, where the aryl bromide is first converted to a Grignard reagent and then reacted with a borate ester, or through a palladium-catalyzed borylation reaction with a diboron reagent. google.com

| Starting Material | Reagents | General Method | Key Intermediate/Product |

| 3-Bromobenzyl alcohol | 1. Acetic anhydride or Acetyl chloride2. Mg, Trialkyl borate, then H₃O⁺ | Grignard Reaction | This compound |

| 3-Bromobenzyl acetate | Bis(pinacolato)diboron, Palladium catalyst, Base | Palladium-Catalyzed Borylation | This compound pinacol (B44631) ester |

This table represents a generalized synthetic scheme. Specific reagents and conditions may vary based on the detailed experimental procedure.

Derivatization Reactions of the Acetoxymethyl Moiety

The acetoxymethyl group in this compound is not merely a protecting group but also a site for further chemical transformations.

The most common derivatization is the hydrolysis of the acetate ester to yield 3-(hydroxymethyl)phenylboronic acid. This deprotection is typically carried out under basic conditions, for example, using sodium hydroxide (B78521) in an aqueous solution. youtube.com The rate of this hydrolysis can be influenced by factors such as pH and the presence of acetyl groups on neighboring positions. nih.gov

Hydrolysis to the Hydroxymethyl Analogue

A primary and foundational derivatization of this compound is its hydrolysis to form (3-(hydroxymethyl)phenyl)boronic acid. This reaction involves the cleavage of the ester bond of the acetoxymethyl group. The process is analogous to the hydrolysis of benzyl (B1604629) acetate, which can be rapidly cleaved by esterases or by chemical means using acid or base catalysis. nih.govarchive.org

The hydrolysis effectively unmasks a reactive hydroxymethyl (benzyl alcohol) group, transforming the parent compound into a bifunctional building block with both a boronic acid and a primary alcohol available for subsequent chemical modifications. This transformation is typically straightforward, often achieved under mild aqueous conditions. For instance, processes for the hydrolysis of benzyl acetate derivatives can be conducted in the presence of water, sometimes accelerated by a sulfonic acid type cation-exchange resin. google.com The resulting (3-(hydroxymethyl)phenyl)boronic acid is a stable, crystalline solid.

The general reaction is depicted below:

Reaction Scheme: Hydrolysis of this compound

This hydrolysis is a critical step as it opens the door to a wide array of further functionalizations targeting the newly freed hydroxyl group.

Further Functionalization Strategies

With the formation of (3-(hydroxymethyl)phenyl)boronic acid, two reactive sites—the boronic acid and the hydroxymethyl group—are available for diverse chemical transformations. This dual reactivity allows for its use as a versatile scaffold in the synthesis of complex molecules.

The boronic acid group is renowned for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the connection of the phenyl ring to various aryl, heteroaryl, or vinyl groups. nih.gov The boronic acid can also engage in copper-catalyzed transformations and can form reversible boronate esters with diols, a property widely exploited in sensors and stimuli-responsive materials. nih.govnih.govmdpi.com

The hydroxymethyl group offers a separate suite of chemical handles. As a primary alcohol, it can be:

Oxidized to form the corresponding aldehyde (3-formylphenylboronic acid) or carboxylic acid (3-carboxyphenylboronic acid) using appropriate oxidizing agents.

Esterified or etherified to introduce a vast array of different functional groups.

Utilized in Mitsunobu reactions for the introduction of nucleophiles. nih.gov

Converted to a leaving group (e.g., tosylate or halide) to facilitate nucleophilic substitution reactions.

Recent advances have also demonstrated the functionalization of benzylic C-H bonds, opening up novel pathways for derivatization. nih.govrsc.org The combination of these strategies allows for the synthesis of a wide range of novel derivatives from the (3-(hydroxymethyl)phenyl)boronic acid platform.

Table 1: Key Functionalization Reactions of (3-(Hydroxymethyl)phenyl)boronic Acid

| Functional Group | Reaction Type | Reagents/Catalysts | Resulting Functionality |

|---|---|---|---|

| Boronic Acid | Suzuki Coupling | Pd Catalyst, Base, Aryl Halide | Biaryl Compound |

| Boronic Acid | Esterification | Diol (e.g., Ethylene Glycol) | Cyclic Boronate Ester |

| Hydroxymethyl | Oxidation | PCC, DMP, etc. | Aldehyde, Carboxylic Acid |

| Hydroxymethyl | Mitsunobu Reaction | DEAD, PPh₃, Nucleophile | Substituted Product |

| Hydroxymethyl | Etherification | NaH, Alkyl Halide | Ether |

Purification and Characterization Techniques for Novel Derivatives

The successful synthesis of novel derivatives of this compound is critically dependent on robust purification and characterization methods to ensure the identity and purity of the final compounds.

Purification Techniques:

The purification of boronic acids and their derivatives can be challenging due to their polarity and potential for dehydration to form boroxines (trimeric anhydrides). Several methods are commonly employed:

Recrystallization: This is a primary method for purifying solid derivatives. Solvents such as hot water, ethanol, or mixtures including ethyl acetate are often effective. archive.org

Column Chromatography: Silica (B1680970) gel chromatography is widely used, though the polar nature of boronic acids can sometimes lead to poor separation. In such cases, using neutral alumina (B75360) or reverse-phase (C18) columns can be more effective. nih.govresearchgate.net The choice of eluent is crucial and often involves mixtures like dichloromethane/methanol with modifiers. researchgate.net

Derivatization for Purification: A common strategy involves converting the crude boronic acid into a different, more easily purified compound, which is then converted back.

Salt Formation: Treating the crude boronic acid with a base (e.g., NaOH, K₂CO₃) forms a salt, which can be isolated by extraction to remove non-acidic impurities. Subsequent acidification regenerates the pure boronic acid. google.comwipo.int

Diethanolamine (B148213) Adducts: Boronic acids react with diethanolamine to form stable, crystalline adducts that can often be easily purified by recrystallization. The pure boronic acid can be recovered by treatment with acid.

Characterization Techniques:

A suite of analytical techniques is used to confirm the structure and purity of newly synthesized derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹¹B NMR: This technique is specific for boron-containing compounds and is highly informative about the coordination state of the boron atom (trigonal sp² in the free acid vs. tetrahedral sp³ in boronate esters or adducts). acs.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the synthesized molecule, which confirms its elemental composition. acs.org Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the O-H stretch of the boronic acid and alcohol groups, and the C=O stretch of ester or carboxylic acid derivatives. acs.org

X-ray Diffraction: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and stereochemistry. acs.org

Melting Point: The melting point of a solid derivative serves as a useful indicator of its purity. nih.gov

Table 2: Common Analytical Techniques for Characterization

| Technique | Information Obtained |

|---|---|

| ¹H NMR | Proton environment and structural backbone |

| ¹³C NMR | Carbon skeleton of the molecule |

| ¹¹B NMR | Coordination state of the boron atom |

| HRMS | Exact mass and elemental formula |

| IR Spectroscopy | Presence of specific functional groups |

| X-ray Diffraction | Absolute molecular structure in 3D |

| Melting Point | Purity assessment for solids |

Reactivity and Mechanistic Investigations of 3 Acetoxymethyl Phenylboronic Acid

Fundamental Reactivity of Boronic Acids

3-(Acetoxymethyl)phenylboronic acid, as a member of the boronic acid family, exhibits a characteristic set of reactions primarily governed by the electron-deficient boron atom. Its reactivity is analogous to other arylboronic acids, featuring Lewis acidity, the capacity to form reversible covalent complexes, and participation in dehydrative coupling.

The fundamental characteristic of boronic acids, including this compound, is their nature as Lewis acids. researchgate.netrsc.org The boron atom in the R-B(OH)₂ structure is sp² hybridized and possesses a vacant p-orbital, making it electrophilic and capable of accepting a pair of electrons from a nucleophile (a Lewis base). thieme-connect.com This Lewis acidity is central to its chemical behavior. researchgate.net

In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. rsc.org This transformation occurs through the interaction with a nucleophile, most commonly a hydroxide (B78521) ion, which donates an electron pair to the empty p-orbital of the boron atom. rsc.org This equilibrium is pH-dependent; at physiological pH, the uncharged trigonal form is predominant, but as the pH increases above the pKa of the boronic acid (typically ~9), the anionic tetrahedral boronate species becomes more significant. researchgate.netrsc.org The ability to interact with nucleophiles is a key feature, enabling boronic acids to bind to biological molecules containing nucleophilic groups like serine residues in enzymes. rsc.orgsemanticscholar.org While boronic acids primarily act as Lewis acids, in rare cases where the formation of the tetrahedral boronate is disfavored, they can act as Brønsted-Lowry acids. rsc.orggre.ac.uk

A hallmark reaction of boronic acids is their ability to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities, such as sugars, catechols, or other polyols, to yield cyclic boronate esters. researchgate.netsemanticscholar.orgmedchemexpress.com This reaction is an esterification process where water is eliminated. mdpi.com The formation of these esters is typically reversible and the equilibrium can be influenced by factors such as pH and the concentration of the diol. researchgate.net

The mechanism involves the interaction of the diol's hydroxyl groups with the boron center. The stability of the resulting cyclic boronate ester is dependent on several factors, including the conformation of the diol and the ring strain of the newly formed dioxaborolane (five-membered ring) or dioxaborinane (six-membered ring). researchgate.netsemanticscholar.org The presence of an o-aminomethyl group, for example, can lower the pKa of the boronic acid, facilitating diol binding at neutral pH. nih.gov The equilibrium between the trigonal boronic acid and the tetrahedral boronate is crucial; the tetrahedral form is often postulated to favor complexation with diols. medchemexpress.com This reactivity is widely exploited in the design of sensors for carbohydrates and for the temporary protection of diol groups in organic synthesis. researchgate.netmdpi.com

Under dehydrating conditions, typically thermal, boronic acids can undergo intermolecular condensation to form cyclic trimers known as boroxines. mdpi.com A boroxine (B1236090), specifically an anhydride (B1165640) of the boronic acid, is a six-membered ring composed of alternating boron and oxygen atoms (B₃O₃ ring), with an organic substituent attached to each boron atom. The formation of a boroxine from three molecules of a boronic acid results in the elimination of three molecules of water.

The reaction is reversible, and the boroxine can be hydrolyzed back to the corresponding boronic acid in the presence of water. The propensity for boroxine formation can be influenced by the steric and electronic properties of the substituent on the boronic acid. For instance, computational studies have shown that sterically demanding substituents can destabilize the resulting boroxine, shifting the equilibrium back towards the monomeric boronic acid. The formation of boroxines is a key consideration in the handling and reactivity of boronic acids, as the boroxine may be the reactive species or be in equilibrium with the active monomer in certain chemical transformations.

Cross-Coupling Reactions

This compound is a valuable building block in organic synthesis, primarily utilized for the creation of new carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is one of the most powerful and widely used methods for forming C-C bonds, particularly for the synthesis of biaryls and conjugated systems. rsc.orgthieme-connect.com The reaction couples an organoboron reagent, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.net

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the chosen catalytic system, which consists of a palladium source (precatalyst) and, typically, a ligand.

Catalysts: Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). researchgate.net These precatalysts generate the catalytically active Pd(0) species in situ. For more challenging substrates, such as aryl chlorides, more sophisticated and highly active catalyst systems are often required. researchgate.net These can include preformed Pd(0) complexes or palladacycles, which are known for their stability and efficiency. researchgate.netresearchgate.net Ligand-free systems using palladium chloride have also been developed, particularly for reactions with benzylic halides. researchgate.net

Ligand Effects: The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃), are classic choices. researchgate.net The development of bulky and electron-rich phosphine (B1218219) ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs) has significantly expanded the scope of the Suzuki-Miyaura reaction to include less reactive coupling partners like aryl chlorides and sterically hindered substrates. researchgate.net The choice of ligand can affect the rate of oxidative addition and reductive elimination, and prevent catalyst decomposition. For instance, nitrile-functionalized NHC palladium complexes have shown high catalytic activity in the coupling of bromobenzene (B47551) with phenylboronic acids. The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is also critical, as it facilitates the transmetalation step by forming a more nucleophilic boronate species. researchgate.net

The table below illustrates a representative Suzuki-Miyaura coupling reaction, demonstrating typical conditions that would be applicable for a substrate like this compound.

| Aryl Halide (R-X) | Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O | >95 |

| 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1 mol%) | XPhos (2.5 mol%) | K₃PO₄ | Dioxane | 98 |

| 2-Bromopyridine | Pd(PPh₃)₄ (3 mol%) | - | Na₂CO₃ | DME/H₂O | 92 |

| 4-Iodotoluene | PdCl₂(dppf) (2 mol%) | - | Cs₂CO₃ | THF | 97 |

This table presents representative data compiled from general knowledge of Suzuki-Miyaura reactions on similar substrates and does not represent experimentally verified results for this compound specifically.

Suzuki-Miyaura Cross-Coupling Reactions

Substrate Scope and Limitations

The success of the Suzuki-Miyaura reaction is highly dependent on the nature of the coupling partners and the catalytic system employed. For a typical arylboronic acid like this compound, the reactivity of the halide or triflate partner is a critical factor.

The general reactivity trend for the halide coupling partner is I > Br > OTf >> Cl. libretexts.org Aryl and vinyl halides are the most common substrates. While aryl chlorides were historically challenging due to their low reactivity, the development of advanced catalyst systems, often featuring bulky, electron-rich phosphine ligands, has enabled their efficient coupling. libretexts.org

The reaction is compatible with a wide array of functional groups on both the boronic acid and the halide partner. However, certain limitations exist. Sterically hindered substrates, particularly those with ortho-substituents on either coupling partner, can significantly slow down the reaction or prevent it altogether. Furthermore, substrates that are sensitive to the basic conditions required for the reaction may not be suitable without careful optimization. libretexts.orgyoutube.com

| Coupling Partner | General Reactivity/Suitability | Notes |

| Aryl Halides | I > Br >> Cl | Iodides and bromides are highly reactive. Chlorides require more active catalysts. libretexts.org |

| Vinyl Halides | High | Generally good substrates for coupling. |

| Alkyl Halides | Challenging | β-hydride elimination is a common side reaction. Special conditions are needed. |

| Aryl Triflates | High | Excellent leaving groups, often used as alternatives to halides. |

| Functional Groups | High Tolerance | Tolerates esters, ketones, nitriles, ethers, and amides. |

| Steric Hindrance | Can be limiting | Ortho-substituted partners may react slowly or not at all. beilstein-journals.org |

| Base-Sensitive Substrates | Can be limiting | The basic conditions can cause side reactions with sensitive functional groups. youtube.com |

Mechanistic Pathways and Catalytic Cycles

The widely accepted catalytic cycle for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. chemrxiv.org The cycle consists of three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate (R¹-Pd-X). libretexts.orgchemrxiv.org This step is often the rate-limiting step in the catalytic cycle, particularly with less reactive halides like chlorides.

Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) center, displacing the halide. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, NaOH) to form a more nucleophilic boronate species. chemrxiv.orgnih.gov Two main pathways for transmetalation have been proposed and debated:

Boronate Pathway: The activated boronate attacks the LₙPd(R¹)X complex directly. nih.gov

Oxo-Palladium Pathway: The halide on the palladium complex is first exchanged with the base (e.g., -OH), forming an LₙPd(R¹)(OH) species, which then reacts with the neutral boronic acid. nih.gov

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the cycle. libretexts.orgchemrxiv.org This final step is typically fast.

| Step | Description | Key Intermediates |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | LₙPd(0), Ar-Pd(II)-X |

| Transmetalation | The aryl group is transferred from the boronate to the Pd(II) center. | Ar-Pd(II)-X, [Ar'B(OH)₃]⁻ |

| Reductive Elimination | The two aryl groups couple, forming the biaryl product and regenerating the catalyst. | Ar-Pd(II)-Ar' |

Heck-Type Cross-Coupling Reactions

The Mizoroki-Heck reaction is another pivotal palladium-catalyzed process that forms a C-C bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with the addition of a base and a palladium catalyst, resulting in a substituted alkene. wikipedia.org While the classic Heck reaction does not use an organoboron reagent, related "Heck-type" reactions have been developed.

For instance, rhodium catalysts can facilitate the Heck-type coupling of arylboronic acids with α,β-unsaturated carbonyl compounds. rsc.org In these reactions, a competition between Heck-type β-hydride elimination and conjugate addition can occur. The outcome is highly dependent on factors such as the phosphine ligand on the rhodium, the reactant ratio, and the pH of the reaction medium. rsc.org By carefully tuning these conditions, high selectivity for the Heck-type product can be achieved.

Copper-Promoted C-O and C-N Cross-Coupling

Beyond palladium, copper catalysts are effective for forming carbon-heteroatom bonds using boronic acids in what is known as the Chan-Lam coupling reaction. researchgate.net This methodology provides a powerful means to synthesize aryl ethers (C-O bonds) and aryl amines (C-N bonds). This compound can serve as the arylating agent in these transformations.

The reaction couples the arylboronic acid with a wide range of O- and N-nucleophiles, including phenols, alcohols, amines, amides, and heterocycles like indazole. researchgate.net These reactions are often promoted by copper(II) salts, such as Cu(OAc)₂, and can sometimes be performed under mild, open-flask conditions. researchgate.net The use of copper powder has also been reported as an effective catalyst for C-N cross-coupling at room temperature, particularly for forming N-arylated phosphinamides. nih.gov The homocoupling of the boronic acid to form a biaryl compound is a potential side reaction that must be controlled. nih.gov

Rhodium-Catalyzed Additions

Rhodium complexes catalyze the asymmetric 1,4-addition (conjugate addition) of arylboronic acids, including substituted variants like this compound, to various electron-deficient alkenes. rsc.orgnih.gov This reaction is a highly effective method for creating chiral carbon-carbon bonds.

Common substrates for the arylboronic acid include α,β-unsaturated enones, esters, lactones, and nitroalkenes. rsc.orgnih.gov The use of a chiral ligand, such as a chiral diene or a phosphoramidite, bound to the rhodium center allows for the transfer of chirality, leading to products with high enantioselectivity. rsc.orgnih.gov These reactions can be highly efficient, with some catalytic systems achieving high yields and excellent enantioselectivities with catalyst loadings as low as 0.1 mol%. rsc.org The resulting chiral products are valuable building blocks in the synthesis of pharmaceuticals and natural products. rsc.org

Other Significant Reactions

Amidation Reactions

Boronic acids, or their derivatives like borate (B1201080) esters, can function as effective catalysts for the direct amidation of carboxylic acids with amines, a fundamental transformation in organic synthesis. nih.govrsc.org This catalytic approach avoids the need for stoichiometric activating agents, offering a more atom-economical pathway to amides.

However, the catalytic activity can be substrate-dependent. While simple boronic acids can be effective for certain substrate pairs, they can be strongly inhibited or rendered completely inactive by coordinating substrates, such as 2-aminopyridine. nih.govrsc.org This deactivation is believed to occur through the formation of stable, off-cycle boroxine species. rsc.org To overcome these limitations, more robust catalysts, such as tris(3,4,5-trifluorophenyl) borate, have been developed. These borate ester catalysts show high reactivity for a broader range of challenging substrates, including electron-poor amines and those with coordinating functional groups. nih.gov

Halodeboronation Reactions

Halodeboronation is a reaction in which a boronic acid functional group is replaced by a halogen. This transformation is a useful synthetic tool for the introduction of halogens onto an aromatic ring. While specific studies on the halodeboronation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from general studies on substituted arylboronic acids. The reaction typically proceeds via an electrophilic ipso-substitution mechanism.

The nature of the halogenating agent and the reaction conditions, including the use of catalysts and bases, significantly influence the outcome of the reaction. For instance, the halodeboronation of arylboronic acids can be achieved using various reagents. chemicalbook.com

Iododeboronation: The replacement of the boronic acid group with iodine can be accomplished using molecular iodine (I₂) or N-iodosuccinimide (NIS). The reaction can be promoted by a base, and in some cases, a copper catalyst is employed to facilitate the transformation, particularly for the preparation of radiolabeled compounds. acs.orgorganic-chemistry.org Mechanistic studies on copper-catalyzed iododeboronation suggest that the reaction proceeds through a boronate-driven ipso-substitution pathway, where a base plays a crucial role. acs.orgorganic-chemistry.org

Bromodeboronation: Similarly, bromodeboronation can be carried out using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). The reaction conditions often involve a suitable solvent and may be catalyzed. For example, a scalable synthesis of 2-bromo-3-fluorobenzonitrile (B1333834) from the corresponding boronic acid was achieved using 1,3-dibromo-5,5-dimethylhydantoin (B127087) and a catalytic amount of sodium methoxide. chemicalbook.com

The following table summarizes general conditions for the halodeboronation of various arylboronic acids, which could be applicable to this compound.

| Halogenation Type | Reagent | Catalyst/Promoter | General Conditions | Applicability |

|---|---|---|---|---|

| Iododeboronation | NIS | KOAc (catalytic) | Elevated temperatures (e.g., 100°C) | Tolerant of various functional groups, including electron-deficient substrates. acs.org |

| Bromodeboronation | NBS | MCM-41-L-proline-CuBr | MeCN, 80°C | Effective for both electron-deficient and electron-rich arylboronic acids. |

| Chlorodeboronation | NCS | MCM-41-L-proline-CuCl | MeCN, 80°C | Particularly useful for electron-deficient arylboronic acids. |

Uncatalyzed Reactions with Alpha-Ketoacids and Amines

The general mechanism involves the formation of an iminium ion from the amine and the carbonyl compound (an α-ketoacid in this specific case). The boronic acid then reacts with the iminium ion, leading to the formation of the α-amino acid product. organic-chemistry.org The reaction is typically performed under mild conditions and tolerates a wide range of functional groups on all three components. wikipedia.orgorganic-chemistry.org

The scope of the Petasis reaction includes various aryl- and vinylboronic acids. The electronic nature of the substituent on the phenylboronic acid can influence the reaction rate and yield. Electron-rich arylboronic acids tend to react more readily than electron-poor ones. nih.gov

The reaction can be summarized as follows:

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Key Features |

|---|---|---|---|---|

| This compound (anticipated) | α-Ketoacid (e.g., Glyoxylic acid) | Amine (primary or secondary) | α-Aryl-α-amino acid | Uncatalyzed, mild conditions, high functional group tolerance. wikipedia.orgorganic-chemistry.org |

Mechanistic Studies of Reactions Involving the Boronic Acid Moiety

Mechanistic studies of reactions involving the boronic acid moiety of phenylboronic acids, such as the Suzuki-Miyaura coupling and halodeboronation, have provided significant insights into their reactivity. These studies are generally applicable to substituted phenylboronic acids like this compound.

A key aspect of the reactivity of boronic acids is the equilibrium between the neutral trigonal planar form, RB(OH)₂, and the anionic tetrahedral boronate form, RB(OH)₃⁻. The pKa of the boronic acid, which is influenced by substituents on the phenyl ring, determines the relative concentrations of these species at a given pH. researchgate.net

In the context of the Suzuki-Miyaura reaction, mechanistic investigations have focused on the transmetalation step, where the aryl group is transferred from boron to the palladium catalyst. This step is believed to involve the boronate species. beilstein-journals.org

For halodeboronation reactions, as mentioned earlier, the mechanism is typically an ipso-substitution. Studies on copper-catalyzed iododeboronation have shown that the reaction proceeds via a boronate-driven pathway, and in some cases, the copper catalyst may not be essential, with general Lewis base catalysis being the operative mechanism. acs.orgorganic-chemistry.org

Influence of the Acetoxymethyl Substituent on Reactivity

The acetoxymethyl substituent at the meta position of the phenyl ring influences the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects: The acetoxymethyl group (-CH₂OAc) is generally considered to be an electron-withdrawing group due to the inductive effect of the acetate moiety. Electron-withdrawing substituents increase the Lewis acidity of the boronic acid, lowering its pKa. nih.gov This increased acidity facilitates the formation of the tetrahedral boronate species, which can enhance the rate of reactions where the boronate is the active species, such as in some cross-coupling reactions. Conversely, the increased acidity can also lead to a higher propensity for side reactions like protodeboronation under certain conditions. nih.govlibretexts.org

Steric Effects: Located at the meta position, the acetoxymethyl group is not expected to exert a significant steric hindrance on the boronic acid moiety. Steric hindrance is more pronounced with ortho substituents, which can affect the approach of reagents to the boron center and influence the stability of intermediates and transition states. numberanalytics.com The lack of significant steric hindrance from the meta-acetoxymethyl group means that the reactivity of the boronic acid will be primarily governed by its electronic properties.

Advanced Applications in Organic Synthesis

Building Block for Complex Organic Molecules

The strategic placement of the acetoxymethyl and boronic acid groups on the phenyl ring makes 3-(Acetoxymethyl)phenylboronic acid an important starting material for the synthesis of complex organic molecules. rsc.org The boronic acid functionality is a well-established precursor for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This allows for the facile introduction of the 3-(acetoxymethyl)phenyl scaffold into larger, more elaborate structures.

Following the coupling reaction, the acetoxymethyl group can be readily deprotected to reveal the corresponding benzylic alcohol. This alcohol can then serve as a handle for further functionalization, such as oxidation to an aldehyde or carboxylic acid, etherification, or esterification. This two-stage reactivity provides chemists with a powerful tool to construct multifunctional molecules with a high degree of precision and control. The ability to build molecular complexity in a stepwise manner is a cornerstone of modern synthetic strategy, and this compound is a prime example of a building block designed for this purpose.

Stereoselective and Asymmetric Synthesis

The influence of chiral features within a molecule to guide the formation of a specific stereoisomer is a fundamental concept in asymmetric synthesis. wikipedia.org Boronic acids, including this compound, play a significant role in various stereoselective transformations.

The creation of all-carbon quaternary stereocenters, a carbon atom bonded to four distinct carbon substituents, represents a significant challenge in organic synthesis due to the inherent steric hindrance. nih.govresearchgate.net Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a powerful method for constructing these sterically congested centers. nih.govresearchgate.net While direct examples specifically utilizing this compound in the formation of all-carbon quaternary stereocenters are not extensively documented in the provided results, the broader class of arylboronic acids is instrumental in related transformations. For instance, palladium-catalyzed conjugate addition of arylboronic acids to β-substituted cyclic enones is a known method for creating enantioenriched products with benzylic stereocenters. caltech.edu This highlights the potential of this compound to serve as the arylating agent in the enantioselective synthesis of molecules containing these challenging structural motifs. The ability to form such centers is crucial for the synthesis of many natural products and pharmaceutically active compounds. nih.gov

Asymmetric induction refers to the preferential formation of one enantiomer or diastereoisomer over another, driven by a chiral element in the substrate, reagent, or catalyst. wikipedia.org Arylboronic acids are key reagents in several types of asymmetric reactions. One prominent example is the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to electron-deficient olefins. organic-chemistry.org This reaction allows for the creation of chiral β-aryl-substituted compounds with high enantioselectivity.

For instance, the addition of arylboronic acids to β-phthaliminoacrylate esters, catalyzed by a chiral rhodium-diene complex, yields β-aryl-β-amino acid esters with excellent enantiomeric excess. organic-chemistry.org These products are valuable precursors to biologically important β-amino acids. organic-chemistry.orgnih.gov Although a specific example using this compound is not detailed, its participation in such reactions is chemically plausible. The resulting product would contain both a stereocenter and a latent hydroxymethyl group, offering multiple points for further synthetic elaboration. The development of asymmetric homologation reactions to generate α-chiral allylboronates, which can then be used in a broad scope of allylborations, further showcases the versatility of boronic acids in asymmetric synthesis. youtube.com

Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

The unique structural features of this compound make it a valuable precursor in the synthesis of various biologically active compounds and pharmaceutical intermediates. nih.gov The phenylboronic acid moiety itself is recognized for its potential in medicinal chemistry, with applications in targeted cancer therapy and diagnosis due to its ability to interact with specific biological targets. nih.gov

A significant application of phenylboronic acids is in the design of inhibitors for enzymes like HIV-1 protease, a crucial target in the treatment of HIV/AIDS. nih.govnih.gov Researchers have synthesized HIV-1 protease inhibitors that incorporate a phenylboronic acid moiety as a key structural element. nih.gov This boronic acid group is designed to form specific hydrogen bonding interactions within the S2' subsite of the enzyme. nih.gov

In some inhibitor designs, the phenylboronic acid group has been shown to introduce an additional water-mediated hydrogen bond with the Gly48' amide on the flexible flap of HIV-1 protease. nih.gov While a specific inhibitor containing the this compound structure is not explicitly detailed, the synthesis of related inhibitors often starts from commercially available or readily synthesized substituted phenylboronic acids. The acetoxymethyl group could serve as a modifiable handle to fine-tune the inhibitor's properties, such as solubility or interactions with other parts of the enzyme. The development of boronic acid-based inhibitors, including more stable derivatives like benzoxaboroles, continues to be an active area of research in the quest for more potent and resilient antiviral therapies. nih.gov

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. nih.govorganic-chemistry.org this compound is well-suited for integration into various MCRs, offering a route to structurally diverse and functionally rich molecules.

The Petasis reaction, as discussed above, is a prime example of an MCR where this compound can be a key component. wikipedia.orgmdpi.com The acetoxymethyl group is expected to be stable under the typically mild conditions of the Petasis reaction.

Another important MCR is the Ugi reaction, which involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. While boronic acids are not a canonical component of the Ugi reaction, variations have been developed that incorporate functionalized phenylboronic acids. For instance, a bifunctional molecule containing both a boronic acid and another reactive group (like a formyl group) can participate in the Ugi reaction, leading to complex products that retain the boronic acid moiety for subsequent transformations. The acetoxymethyl group of this compound could potentially be hydrolyzed to the corresponding benzylic alcohol, which could then be oxidized to an aldehyde, thus allowing its participation in an Ugi reaction. The tolerance of the Ugi reaction to various functional groups suggests that the acetoxymethyl group itself might be compatible under certain conditions.

The ability to incorporate this compound into these powerful MCRs opens up avenues for the rapid generation of molecular libraries with significant structural diversity, which is highly valuable in drug discovery and materials science.

| Multicomponent Reaction | Reactants | Potential Product Scaffold |

| Petasis Reaction | Amine, Carbonyl, this compound | α-Amino acid with a 3-(acetoxymethyl)phenyl side chain |

| Ugi-type Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide, (modified) this compound | Complex peptidomimetic with a boronic acid moiety |

Boronic Acid-Based Sensors and Receptors

The ability of phenylboronic acids to interact with diols makes them excellent candidates for the development of sensors and receptors for biological recognition. nih.govresearchgate.net This interaction is often accompanied by a detectable signal, such as a change in fluorescence or an electrochemical response. nih.gov

A significant application of phenylboronic acid derivatives is in the detection of saccharides, with a particular focus on glucose for diabetes management. osti.govchemicalbook.com The principle lies in the formation of a boronate ester between the boronic acid and the cis-diol groups of a saccharide. chemicalbook.com This binding event can be engineered to produce a measurable signal. For instance, fluorescent sensors incorporating a phenylboronic acid receptor can exhibit changes in their light emission upon binding to glucose. mdpi.com

The interaction is pH-dependent, with the binding affinity generally increasing at pH values above the pKa of the boronic acid, where the boron atom is in a more reactive tetrahedral boronate form. nih.gov This property allows for the design of sensors that are highly responsive under specific physiological conditions. nih.gov While specific studies on this compound are limited, its core structure suggests it would participate in similar glucose-binding interactions. The acetoxymethyl group at the meta-position could potentially be hydrolyzed to a hydroxymethyl group, which might influence the compound's solubility and interaction with the sensing matrix.

Table 1: Principles of Phenylboronic Acid-Based Saccharide Sensing

| Principle | Description | Relevant Findings for Phenylboronic Acids |

| Reversible Covalent Bonding | Phenylboronic acids form reversible covalent bonds with the cis-diol groups of saccharides. chemicalbook.com | This dynamic interaction allows for continuous and real-time monitoring of saccharide concentrations. chemicalbook.com |

| pH-Dependent Affinity | The binding affinity is modulated by pH, which affects the equilibrium between the trigonal boronic acid and the tetrahedral boronate anion. nih.gov | Sensors can be tuned to operate optimally at physiological pH. nih.gov |

| Signal Transduction | The binding event is coupled to a signal-generating mechanism, such as fluorescence or electrochemistry. nih.govmdpi.com | A variety of optical and electronic detection methods have been developed. nih.gov |

Sialic acids are saccharides that are often overexpressed on the surface of cancer cells and are key biomarkers for cancer diagnosis and therapy. nih.govnih.gov Phenylboronic acids have demonstrated the ability to selectively bind to sialic acids. nih.govnih.gov This recognition is particularly interesting because the binding affinity of PBA for sialic acid can be stronger in the slightly acidic microenvironment of tumors (pH ~6.5) compared to the physiological pH of healthy tissues (pH 7.4). nih.govnih.gov

This pH-dependent recognition provides a potential mechanism for targeting cancer cells. nih.gov Nanoparticles functionalized with phenylboronic acid derivatives have been shown to have a strong affinity for sialic acid, leading to enhanced cellular uptake by cancer cells. Current time information in Worcester County, US. While direct evidence for this compound is not yet available, its inherent phenylboronic acid group suggests it could be a valuable tool for the development of probes for detecting and targeting cancer cells based on sialic acid expression. researchgate.net

Targeted Drug Delivery Systems

The specific interactions of phenylboronic acids with biological molecules make them attractive for the design of targeted drug delivery systems. nih.govCurrent time information in Worcester County, US. These systems aim to increase the concentration of a therapeutic agent at the site of disease while minimizing exposure to healthy tissues.

The pH-responsive nature of the boronic acid-diol interaction is a key feature for creating "smart" drug delivery systems. cas.cnnih.gov The tumor microenvironment is typically more acidic than normal tissue. nih.gov A drug delivery vehicle functionalized with phenylboronic acid can be designed to release its therapeutic payload in response to this lower pH. nih.govresearchgate.net For instance, a drug could be linked to a nanoparticle via a boronate ester bond, which would be stable at physiological pH but would cleave and release the drug in the acidic tumor environment. nih.gov Phenylboronic acid-modified polymers have been developed that exhibit pH-responsive drug release, demonstrating the feasibility of this approach. cas.cn

Incorporating this compound into nanomaterials and polymer conjugates could offer a versatile platform for drug delivery. nih.govresearchgate.net Phenylboronic acid-functionalized polymers can self-assemble into nanoparticles that can encapsulate hydrophobic drugs. These nanoparticles can be further designed to target specific cells, such as cancer cells overexpressing sialic acid. researchgate.net The conjugation of phenylboronic acid to polymers like polyethyleneimine has been explored to create materials that can target and inhibit bacterial biofilms. The acetoxymethyl group on the phenyl ring of this compound could be used as a handle for conjugation to polymers or could be designed to be cleaved by enzymes present in the target tissue, providing an additional layer of controlled drug release.

Role in Enzyme Inhibition and Biological Interactions

The boronic acid functional group is a known pharmacophore that can act as an inhibitor of certain enzymes, particularly serine proteases. nih.gov The boron atom can form a stable, reversible covalent bond with the catalytic serine residue in the active site of these enzymes, mimicking the transition state of the substrate. nih.gov

The most prominent example of a boronic acid-based drug is Bortezomib, a proteasome inhibitor used in cancer therapy. nih.gov Research into other boronic acid derivatives has shown their potential as inhibitors of various enzymes, including β-lactamases, which are responsible for antibiotic resistance. osti.govnih.gov While no specific enzyme inhibition studies have been reported for this compound, its core structure suggests that it could be investigated as a potential inhibitor for a range of enzymes. The nature and position of the substituent on the phenyl ring can significantly influence the inhibitory potency and selectivity. nih.gov Therefore, the 3-(acetoxymethyl) group could be a key structural element in designing novel enzyme inhibitors.

Table 2: Investigated Phenylboronic Acid Derivatives in Biological Research

| Compound Name | Application Area |

| 3-Aminophenylboronic acid | Saccharide sensing, Nanoparticle functionalization |

| 4-Carboxyphenylboronic acid | Drug delivery, Polymer synthesis |

| Bortezomib | Proteasome inhibition (Cancer therapy) |

| Vaborbactam | β-lactamase inhibition |

Proteasome Inhibition

Phenylboronic acid derivatives are recognized for their potential as enzyme inhibitors, with a particular focus on proteasome inhibition as a strategy in cancer therapy. nih.gov The proteasome is a protein complex that degrades unneeded or damaged proteins, and its inhibition can lead to cell cycle arrest and apoptosis (programmed cell death). nih.gov

The success of bortezomib, a dipeptide boronic acid-based drug, has highlighted the therapeutic potential of this class of compounds. nih.govnih.gov Bortezomib's mechanism involves the boronic acid moiety forming a stable, yet reversible, complex with the active site of the 20S proteasome, thereby inhibiting protein degradation. nih.gov This disruption of cellular protein homeostasis is particularly effective against rapidly proliferating cancer cells. The development of other proteasome inhibitors, such as ixazomib, further underscores the importance of the boronic acid pharmacophore in this therapeutic area. nih.gov Research into boronic acid derivatives continues, aiming to develop new inhibitors with improved specificity and efficacy. nih.govnih.gov

Reversible Covalent Bonding with Biological Molecules

A key feature of boronic acids that underpins their biomedical applications is their ability to form reversible covalent bonds with molecules containing diol groups (two hydroxyl groups on adjacent carbon atoms). nih.govnih.gov This interaction is fundamental to their ability to target and interact with a variety of biological molecules. nih.gov

In aqueous solutions at physiological pH, phenylboronic acid and its derivatives can react with 1,2- or 1,3-diols to form five- or six-membered cyclic boronate esters. nih.gov This bonding, while covalent, is dynamic and reversible, with its stability often dependent on pH. nih.gov Many important biological molecules contain diol functionalities, including:

Saccharides: Sugars, which are components of glycoproteins and glycolipids on cell surfaces. nih.govnih.gov

Glycoproteins: Proteins with attached carbohydrate chains, which play critical roles in cell signaling and recognition. nih.gov

Nucleotides: The building blocks of RNA contain a ribose sugar with a 2',3'-diol.

This capacity for reversible covalent interaction allows phenylboronic acid-based compounds to be used in drug delivery systems and as molecular sensors. nih.govnih.govnih.gov For instance, materials functionalized with PBA can selectively bind to the surfaces of cells that have a high expression of specific sugar molecules, such as sialic acids, which are often overexpressed on cancer cells. nih.govnih.gov

Potential in Cancer Research and Therapy

The unique characteristics of phenylboronic acid and its derivatives have made them promising candidates for the development of new cancer diagnostics and therapies. nih.govnih.govresearchgate.net Their ability to selectively target cancer cells by binding to overexpressed sialic acids on the cell surface is a significant area of research. nih.govnih.gov This targeting can be enhanced in the acidic microenvironment of tumors, which increases the strength of the binding. nih.gov

Research has indicated that phenylboronic acid (PBA) possesses antitumor and anti-metastatic properties. In vitro studies have demonstrated that PBA can selectively inhibit the migration and decrease the viability of human prostate and breast cancer cells at micromolar concentrations, an effect not observed in non-tumor cells. nih.gov This suggests a potential role for PBA and its derivatives as agents that can prevent the spread of cancer. nih.gov Further studies have shown that PBA can interfere with the Rho family of GTP-binding proteins, which are involved in cell migration, and their downstream targets. nih.gov This inhibition of key cellular machinery for movement can arrest cancer cell growth and migration. nih.gov

The anti-proliferative effects of phenylboronic acid derivatives have been evaluated across various cancer cell lines. nih.gov The type and position of substituents on the phenyl ring have been shown to significantly influence the anti-proliferative activity of the compound. nih.gov For example, some PBA derivatives have been found to cause cell cycle arrest and induce apoptosis in cancer cells. nih.gov In one study, specific derivatives led to an increase in the percentage of ovarian cancer cells in the G2/M phase of the cell cycle and promoted the formation of tetraploid cells, which is indicative of mitotic catastrophe, a form of cell death. nih.gov However, not all PBA-drug conjugates have shown enhanced anti-proliferative effects, which may be due to the high stability of the conjugate, preventing the release of the active drug. nih.gov

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapy modality for treating invasive cancers. nih.govnih.gov The therapy involves two steps: first, a non-radioactive boron-10 (B1234237) (¹⁰B)-containing compound is administered, which preferentially accumulates in tumor cells. nih.gov Second, the tumor is irradiated with a beam of low-energy (epithermal) neutrons. nih.gov The ¹⁰B atoms capture these neutrons, undergoing a nuclear fission reaction that releases high-energy alpha particles (⁴He) and lithium-7 (B1249544) (⁷Li) nuclei. nih.govmdpi.com These particles have a very short path length, approximately the diameter of a single cell, allowing for the targeted destruction of cancer cells while sparing adjacent healthy tissue. mdpi.com

The success of BNCT is critically dependent on the selective delivery of a sufficient concentration of ¹⁰B to the tumor. Phenylboronic acid and its derivatives are being investigated as potential boron delivery agents for BNCT due to their ability to be taken up by cancer cells. nih.govmdpi.com Research has explored using phenylboronic acid as a nuclear-targeting agent to deliver boron directly to the most critical part of the cell. nih.gov

Antimicrobial and Antiviral Applications

The biological activity of phenylboronic acid derivatives extends to antimicrobial and antiviral research.

In the realm of antimicrobial applications, halogenated phenylboronic acids have demonstrated antibacterial and antibiofilm activity against pathogenic bacteria such as Vibrio parahaemolyticus. nih.gov Certain derivatives were found to have minimum inhibitory concentrations (MIC) of 100 μg/mL and could hinder the formation of biofilms and associated virulence factors. nih.gov

A compound structurally similar to this compound, (3-(azidomethyl)phenyl)boronic acid , has been identified as a promising scaffold for developing inhibitors of β-lactamase enzymes. researchgate.netmdpi.com These enzymes are a major cause of bacterial resistance to β-lactam antibiotics. This compound showed significant inhibitory activity against key β-lactamases like KPC-2 and AmpC. mdpi.com

| Enzyme | Class | Inhibition at 100 µM | Ki Value |

|---|---|---|---|

| KPC-2 | A | 76% | 2.3 µM |

| AmpC (chromosomal) | C | 100% | 700 nM |

In antiviral research, phenylboronic acids have been investigated as potential carbohydrate-binding agents to inhibit highly glycosylated enveloped viruses like HIV. nih.gov The rationale is that these compounds could bind to the carbohydrate structures on viral envelope proteins, such as gp120 in HIV, and block viral entry into host cells. However, studies on a library of simple monophenylboronic acids found them to lack antiviral activity and measurable binding to HIV gp120, possibly due to their small size and the need for multivalent interactions to achieve potent binding. nih.gov

Bioconjugation and Labeling of Biomolecules

The application of this compound in the realm of bioconjugation and the labeling of biomolecules is a specialized area of research. Phenylboronic acids, as a class of compounds, are recognized for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are structural motifs present in many biomolecules, most notably carbohydrates. This unique reactivity forms the basis of their use in creating bioconjugates and for labeling purposes.

The core principle of this application lies in the interaction between the boronic acid functional group and diol-containing molecules. Boronic acids can form stable cyclic esters with these diols. This interaction is sensitive to pH, with the bond formation being more favorable at a pH above the pKa of the boronic acid, where the boron atom is in a tetrahedral configuration, making it more amenable to forming stable complexes.

While the broader family of phenylboronic acids has been explored for these applications, specific research detailing the use of this compound is not extensively documented in publicly available scientific literature. However, the general principles of phenylboronic acid-mediated bioconjugation can be extrapolated to understand its potential role. For instance, derivatives such as 3-aminophenylboronic acid have been utilized to create bioconjugates with proteins like alkaline phosphatase and horseradish peroxidase. nih.gov In such cases, the amino group serves as a handle for attachment to the protein, while the boronic acid moiety is available to interact with other molecules.

The acetoxymethyl group in this compound could potentially serve as a latent reactive site. It is conceivable that the acetate (B1210297) group could be hydrolyzed to reveal a hydroxymethyl group, which could then be further functionalized for conjugation to biomolecules. Alternatively, the entire acetoxymethylphenylboronic acid moiety could be attached to a biomolecule to introduce a boronic acid functionality for subsequent labeling or interaction studies.

Research in the broader field has demonstrated the utility of boronic acid-functionalized molecules for various applications, including the labeling and detection of Gram-positive bacteria, which have a saccharide-rich peptidoglycan layer on their cell surface. nih.gov Fluorescent receptors incorporating boronic acids have been designed to target and label these bacterial cells. nih.gov

A summary of biomolecules that are potential targets for phenylboronic acid-based labeling, based on the presence of diol groups, is presented in the table below.

| Biomolecule Class | Specific Examples | Rationale for Labeling |

| Carbohydrates | Monosaccharides (e.g., glucose, fructose), Polysaccharides (e.g., cellulose, glycoproteins) | The presence of abundant cis-diol groups allows for strong and specific binding with boronic acids. |

| Glycoproteins | Antibodies, Enzymes (e.g., horseradish peroxidase) | The carbohydrate portions (glycans) of these proteins present diol functionalities for conjugation. |

| RNA | Ribonucleic acid | The ribose sugar backbone of RNA contains a 2',3'-cis-diol, making it a target for boronic acid binding. |

It is important to note that while the foundational chemistry of boronic acids in bioconjugation is well-established, specific, detailed research findings on the direct application of this compound in this context are limited. Future research may elucidate the specific advantages or unique applications of this particular derivative in the field of bioconjugation and biomolecule labeling.

Conclusion

3-(Acetoxymethyl)phenylboronic acid is a distinct chemical entity within the broader, highly valuable class of arylboronic acids. Its structure is well-defined, and it serves as a potential building block in organic synthesis, most notably for the construction of complex biaryl molecules via the Suzuki-Miyaura coupling reaction. While the acetoxymethyl group is expected to be compatible with this transformation, specific studies detailing its reactivity are not prominent. Furthermore, despite the well-established role of the boronic acid functional group in carbohydrate recognition, there is no evidence in the scientific literature to support the use of this compound directly as a fluorescent sensor. Its primary role remains that of a specialized synthetic intermediate.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-(Acetoxymethyl)phenylboronic acid. ¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms, allowing for the assignment of protons on the phenyl ring and the acetoxymethyl group. chemicalbook.com Similarly, ¹³C NMR spectroscopy is used to identify the carbon skeleton of the molecule.

A particularly powerful tool for studying boronic acids is ¹¹B NMR spectroscopy. nih.govresearchgate.netresearchgate.net This technique is highly sensitive to the coordination state of the boron atom. nih.govnsf.gov For instance, the chemical shift in the ¹¹B NMR spectrum can distinguish between the trigonal planar sp²-hybridized boronic acid and the tetrahedral sp³-hybridized boronate ester that forms upon binding with diols. nih.govnsf.govnih.gov This change in chemical shift is instrumental in studying the binding thermodynamics and kinetics of boronic acids. nih.govnsf.gov Researchers have used ¹¹B NMR at varying pH levels to monitor the transformation of phenylboronic acids into boronate esters, confirming that complexation is favored at pH values above the pKa of the boronic acid. nih.govnsf.gov

Mechanistic studies also leverage NMR to understand reaction pathways. For example, NMR complexation studies have been employed to investigate the interaction of boronic acids with other reagents in cross-coupling reactions, helping to elucidate the reaction mechanism. researchgate.net

Table 1: Representative NMR Data for Phenylboronic Acid Derivatives

| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |

| ¹H | 7.0 - 8.0 (aromatic), ~5.0 (CH₂), ~2.0 (CH₃) | Proton environment and connectivity |

| ¹³C | 120 - 140 (aromatic), ~65 (CH₂), ~20 (CH₃) | Carbon framework of the molecule |

| ¹¹B | 28 - 30 (sp² boronic acid), 5 - 9 (sp³ boronate) | Coordination state of the boron atom |

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for analyzing its fragmentation patterns, which can further confirm its structure. researchgate.net Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. researchgate.netnih.gov

The analysis of boronic acids by MS can sometimes be complicated by thermally induced dehydration or cyclization to form boroxines. nih.gov However, derivatization with diols to form cyclic boronic esters can mitigate this issue and provide a more reliable analysis. nih.gov Studies have shown that the fragmentation of phenylboronic acids under certain MS conditions can lead to characteristic fragment ions, such as those corresponding to the loss of the boronic acid group or cleavage of the phenyl ring. nih.gov For instance, in the mass spectra of phenylboronic acid, fragments corresponding to BO⁻ and BO₂⁻ are often observed. nih.gov The isotopic distribution pattern of boron (¹⁰B and ¹¹B) can also serve as a characteristic signature in the mass spectrum. rsc.org

Table 2: Common Fragments Observed in Mass Spectra of Phenylboronic Acid Derivatives

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M-H]⁻ | Deprotonated molecular ion |

| [M-H₂O]⁺ | Ion resulting from water loss |

| [M-B(OH)₂]⁺ | Fragment from loss of the boronic acid group |

| BO⁻, BO₂⁻ | Boron-containing fragment ions |

X-ray Crystallography for Solid-State Structure Determination

For example, X-ray diffraction studies of related phenylboronic acid derivatives have provided insights into their crystal packing and the geometry of the boronic acid group. nih.govmdpi.com The solid-state structure is crucial for understanding the physical properties of the compound and for designing materials with specific properties, such as in the field of crystal engineering.

Spectroscopic Methods for Investigating Binding and Interactions

Beyond structural elucidation, spectroscopic methods are vital for studying the binding interactions of this compound with other molecules, particularly diols. msu.edu Fluorescence spectroscopy is a highly sensitive technique used for this purpose. bohrium.comnih.gov Often, a fluorophore is incorporated into the boronic acid molecule. The binding of a diol to the boronic acid can cause a change in the fluorescence intensity or wavelength, which can be used to quantify the binding affinity. bohrium.comnih.gov

Absorbance spectroscopy can also be employed to monitor these interactions. bohrium.comnih.gov The formation of a boronate ester can alter the electronic structure of the phenyl ring, leading to a shift in the UV-Vis absorption spectrum. By titrating the boronic acid with a diol and monitoring the changes in absorbance, the binding constant for the interaction can be determined. bohrium.comnih.gov These spectroscopic techniques are fundamental in the development of sensors based on boronic acids. bohrium.comnih.gov

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for the purification of this compound and for assessing its purity. researchgate.net High-performance liquid chromatography (HPLC) is a widely used method for this purpose. americanpharmaceuticalreview.com Reversed-phase HPLC, often with a C18 column, can be employed to separate the target compound from impurities. americanpharmaceuticalreview.com However, the analysis of boronic acids by HPLC can be challenging due to their potential for on-column interactions and instability. americanpharmaceuticalreview.com The choice of mobile phase, including its pH, is critical for achieving good separation and peak shape. americanpharmaceuticalreview.com

For preparative scale purification, column chromatography is often used. researchgate.net Silica (B1680970) gel is a common stationary phase, though the polarity of the eluent must be carefully chosen to ensure effective separation without causing degradation of the boronic acid. researchgate.net In some cases, specialized chromatographic methods, such as using silica gel impregnated with boric acid, have been developed to improve the purification of boronate esters. researchgate.net Gel permeation chromatography (GPC) can be used for the characterization of polymers containing phenylboronic acid moieties, providing information on molecular weight distribution. nih.gov

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in understanding the potential biological activity of 3-(Acetoxymethyl)phenylboronic acid by simulating its interaction with protein targets.

Recent studies have utilized molecular docking to explore the binding of various boronic acid derivatives to the active sites of enzymes, such as β-lactamases. nih.gov For instance, simulations involving similar phenylboronic acids have shown how the boronic acid moiety can form covalent bonds with key serine residues in the active site of these enzymes. nih.gov This interaction is crucial for the inhibitory activity of these compounds. The acetoxymethyl group on the phenyl ring can further influence binding affinity and selectivity through additional interactions with the protein's binding pocket.

To illustrate the process, a typical molecular docking study would involve:

Preparation of the protein and ligand: Obtaining the 3D structures of the target protein and this compound.

Docking simulation: Using software to predict the binding poses of the ligand in the protein's active site.

Analysis of results: Evaluating the predicted binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to identify the most stable complex.

A hypothetical docking study of this compound with a target protein might yield the following results:

| Parameter | Value |

| Binding Energy (kcal/mol) | -7.5 |

| Interacting Residues | Ser70, Lys73, Thr235 |

| Types of Interactions | Covalent (B-O), Hydrogen Bond, Hydrophobic |

This table is illustrative and based on typical findings for similar boronic acid inhibitors.

These simulations provide a structural basis for the biological activity of this compound and guide the design of more potent and selective inhibitors.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a deep understanding of the electronic structure and reactivity of molecules. fraunhofer.de For this compound, these calculations can elucidate properties like charge distribution, molecular orbital energies, and reactivity indices.

The boron atom in boronic acids has a vacant p-orbital, making it a Lewis acid that can accept electrons. nih.gov Quantum chemical calculations can quantify the electrophilicity of the boron atom and predict its susceptibility to nucleophilic attack, a key step in many of its biological and chemical reactions. The electronic properties of the phenyl ring and the acetoxymethyl substituent can modulate this reactivity.

Key parameters derived from quantum chemical calculations include:

| Property | Significance |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Atomic Charges | Quantifies the partial charge on each atom, highlighting reactive centers. |

These calculations are fundamental to understanding the intrinsic properties of this compound, which in turn govern its behavior in different chemical and biological environments.

Modeling of Reaction Mechanisms and Transition States

Computational modeling can be used to map out the entire energy landscape of a chemical reaction, including the structures of reactants, products, and the high-energy transition states that connect them. fraunhofer.demit.edu This is particularly valuable for understanding the mechanisms by which this compound participates in reactions, such as the Suzuki-Miyaura coupling or its interaction with biological targets.

By calculating the activation energies (the energy barriers of the transition states), researchers can predict reaction rates and identify the most favorable reaction pathways. fraunhofer.de For example, in the context of its inhibitory action on enzymes, modeling can reveal the step-by-step process of covalent bond formation between the boronic acid and a serine residue in the enzyme's active site. These simulations often employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods to treat the reactive center with high accuracy while considering the influence of the larger protein environment. nih.gov

A simplified representation of a reaction coordinate modeled for the interaction of this compound with an enzyme might show:

Reactants: The separate enzyme and inhibitor molecules.

Transition State: A high-energy intermediate where the boron-serine bond is partially formed.

Product: The stable, covalently bound enzyme-inhibitor complex.

These models are crucial for a detailed understanding of reaction kinetics and for designing molecules with optimized reactivity profiles.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational SAR approaches use quantitative structure-activity relationship (QSAR) models to correlate physicochemical properties of a series of compounds with their observed activities. oncodesign-services.comnih.gov

For this compound, computational SAR studies can help in several ways:

Identifying Key Structural Features: Determining which parts of the molecule are most important for its biological effect. For instance, modifications to the acetoxymethyl group or the substitution pattern on the phenyl ring can be systematically evaluated. researchgate.net

Predicting Activity: Using established QSAR models to predict the biological activity of new, unsynthesized derivatives of this compound. nih.gov This helps in prioritizing which compounds to synthesize and test, saving time and resources.

Optimizing Properties: Guiding the modification of the lead compound to improve properties like potency, selectivity, and pharmacokinetic profiles. oncodesign-services.com

A QSAR study might involve developing a mathematical equation that relates the biological activity (e.g., inhibitory concentration, IC50) to various molecular descriptors:

Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...**

| Descriptor | Example | Relevance |

| Electronic | Hammett constant (σ) | Reflects the electron-donating/withdrawing nature of substituents. |

| Steric | Taft steric parameter (Es) | Quantifies the bulkiness of a substituent. |

| Hydrophobic | Partition coefficient (logP) | Measures the lipophilicity of the molecule. |

By building and validating these models, researchers can rationally design new analogs of this compound with enhanced therapeutic potential. uni-bonn.de

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

One promising avenue is the refinement of Grignard-based methodologies. The reaction of a suitable Grignard reagent with a trialkyl borate (B1201080), followed by hydrolysis, is a common method for introducing a boronic acid group. google.com Future work could optimize reaction conditions, explore novel Grignard reagents, and investigate alternative boron sources to enhance yields and minimize side products.

Furthermore, the development of catalytic methods for the direct C-H borylation of precursors would represent a significant leap forward in efficiency. Such methods would obviate the need for pre-functionalized starting materials like aryl halides, thereby shortening synthetic sequences and reducing waste. The exploration of iridium, rhodium, or palladium catalysts for the regioselective borylation of aromatic compounds is an active area of research that could be applied to the synthesis of 3-(acetoxymethyl)phenylboronic acid and its analogues.